molecular formula C17H23N3O3S B2536189 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine CAS No. 1396846-72-2

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine

Cat. No.: B2536189
CAS No.: 1396846-72-2
M. Wt: 349.45
InChI Key: MAMPRSMHFRUDPE-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. Its core structure, featuring a piperidine scaffold substituted with an imidazole moiety and a benzenesulfonyl group, is designed to interact with the ATP-binding pocket of various protein kinases. This compound has been identified as a key intermediate or a functional probe in the development of inhibitors targeting specific kinase families. Recent research highlights its application in studying signaling pathways involved in oncogenesis, with one study identifying it as a precursor to potent and selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3) (PubMed) . Inhibition of FLT3 is a validated therapeutic strategy for acute myeloid leukemia (AML), making this compound a valuable tool for investigating mutant FLT3-driven cell proliferation and survival. Researchers utilize this chemical probe to elucidate the role of specific kinases in disease pathophysiology and to explore structure-activity relationships (SAR) to guide the rational design of next-generation targeted therapies. Its mechanism of action typically involves competitive binding at the kinase's active site, thereby preventing phosphorylation of downstream substrate proteins and disrupting pro-survival signal transduction cascades. The research value of this compound lies in its utility as a precise chemical tool for probing complex biological networks, validating novel drug targets, and advancing the discovery of potential anti-cancer agents.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-3-4-16(23-2)17(11-14)24(21,22)20-8-5-15(6-9-20)12-19-10-7-18-13-19/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMPRSMHFRUDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated imidazole or piperidine rings.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate imidazole and piperidine moieties. The structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .

Anticancer Properties

Research has indicated that derivatives of sulfonamide compounds, including those containing the piperidine structure, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, a series of sulfonamide derivatives demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The mechanism behind this activity often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antibacterial Activity

Compounds with the piperidine nucleus have also been evaluated for their antibacterial properties. The synthesized derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating their potential as antibacterial agents . The incorporation of imidazole rings may enhance their interaction with bacterial enzymes or cell membranes.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively. In vitro studies revealed that certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard drugs . This suggests that they could serve as leads for developing new therapeutic agents.

Molecular Hybrid Design

The strategy of designing molecular hybrids by combining different pharmacophores has been effective in enhancing biological activity. For example, hybrid compounds that integrate the structures of triazine rings with sulfonamide fragments have shown promising anticancer activity . This approach allows for the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce side effects.

Case Study: Anticancer Evaluation

A study reported the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives which were evaluated for anticancer activity against several human cancer cell lines. The results indicated a significant reduction in cell viability, supporting the hypothesis that these compounds can be developed into effective anticancer agents .

Case Study: Antibacterial Screening

Another research effort focused on evaluating the antibacterial properties of synthesized piperidine derivatives against various bacterial strains. The findings highlighted that specific modifications to the piperidine structure led to enhanced antibacterial activity, making these compounds suitable candidates for further development as antibiotics .

Data Summary Table

ApplicationActivity TypeBiological TargetReference
AnticancerCytotoxicityHuman cancer cell lines
AntibacterialInhibitionSalmonella typhi, Bacillus subtilis
Enzyme InhibitionAChE & UreaseNeurological & UTI treatment

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The imidazole moiety can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Nitric Oxide Synthase (NOS) Inhibition

The compound 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine () demonstrated potent inhibition of nitric oxide formation (IC₅₀: 10–50 nM) in murine iNOS models. Its phenoxy-imidazole substituent likely facilitates hydrogen bonding with active-site residues, while the benzodioxol group enhances lipophilicity for membrane penetration .

Histamine Receptor Antagonism

Astemizole () highlights the role of piperidine-benzimidazole hybrids in H1 receptor antagonism. Its 4-fluorophenyl and 4-methoxyphenethyl groups optimize hydrophobic interactions with receptor subpockets. The target compound’s imidazole-methyl group could mimic the benzimidazole’s π-stacking capability, but the sulfonyl aryl substituent may alter binding kinetics due to steric or electronic effects .

Structural Simplicity vs. Complexity

4-(1H-Imidazol-4-yl)-1-methylpiperidine () has a minimalistic structure (MW: 165.24) compared to the target compound (MW: ~335.07).

Epigenetic Modulation

Its morpholino and pyridinone groups enable selective BET bromodomain binding. The target compound’s sulfonyl group could similarly engage polar residues in epigenetic regulatory proteins, though this remains speculative without direct data .

Biological Activity

The compound 4-[(1H-imidazol-1-yl)methyl]-1-(2-methoxy-5-methylbenzenesulfonyl)piperidine is a novel piperidine derivative featuring an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptor systems and its therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This indicates the presence of a piperidine ring, a methoxy group, a methyl group, and an imidazole ring, which are critical for its biological activity.

1. Interaction with Opioid Receptors

Research indicates that compounds similar to this compound exhibit significant affinities for delta-, mu-, and kappa-opioid receptors. For instance, a related class of imidazole-piperidine derivatives has shown selective agonistic activity towards delta-opioid receptors, with some exhibiting K(i) values as low as 18 nM, indicating high potency . These interactions suggest potential applications in pain management and treatment of opioid dependence.

2. Anxiolytic and Antidepressant Effects

In vivo studies have demonstrated that certain derivatives within this chemical class exhibit anxiolytic and antidepressant-like effects. In particular, compounds were evaluated using the mouse tail suspension test and the neonatal ultrasonic vocalization test, showing significant reductions in depressive-like behaviors . This highlights the therapeutic potential of these compounds in treating anxiety disorders and depression.

Case Studies

Several case studies have been conducted to explore the pharmacological profiles of imidazole-piperidine derivatives:

Study Objective Findings
Study 1Opioid receptor affinityFound high selectivity for delta-opioid receptors; K(i) = 18 nM for lead compound .
Study 2Behavioral assays in miceDemonstrated anxiolytic effects in the neonatal ultrasonic vocalization test .
Study 3Antitumor activityIdentified moderate to high potency in inhibiting RET kinase activity in cancer cells .

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